molecular formula C11H10N2O B7794598 5-methyl-6-phenyl-1H-pyrimidin-4-one

5-methyl-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7794598
M. Wt: 186.21 g/mol
InChI Key: IYGHYUXIKOIFPX-UHFFFAOYSA-N
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Description

5-Methyl-6-phenyl-1H-pyrimidin-4-one (CAS: 37898-32-1) is a pyrimidinone derivative characterized by a methyl group at position 5 and a phenyl ring at position 6 of the pyrimidine core. It is also referred to as 4-phenyl-5-methyl-6-hydroxypyrimidine, highlighting its hydroxyl group at position 4 .

Properties

IUPAC Name

5-methyl-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-10(12-7-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGHYUXIKOIFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC=NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-methyl-6-phenyl-1H-pyrimidin-4-one involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out using a mechanical grinding method under the action of a manganese catalyst and magnesium metal . This method ensures high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 5-methyl-6-phenyl-1H-pyrimidin-4-one is scaled up using advanced techniques such as microwave-assisted acid digestion and hot plate digestion. These methods are efficient and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-phenyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 5-methyl-6-phenyl-1H-pyrimidin-4-one include halogens, oxygen, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of 5-methyl-6-phenyl-1H-pyrimidin-4-one include various oxides, reduced forms of the compound, and substituted derivatives. These products have significant applications in different fields of research and industry .

Scientific Research Applications

5-methyl-6-phenyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction leads to various biological and chemical effects, making 5-methyl-6-phenyl-1H-pyrimidin-4-one a valuable compound in research and industry .

Comparison with Similar Compounds

Substituted Pyrimidinones with Alkyl/Aryl Modifications

Compound Name Substituents CAS Number Key Features
5-Methyl-6-phenyl-1H-pyrimidin-4-one 5-Me, 6-Ph 37898-32-1 Aromatic phenyl enhances hydrophobicity; methyl may stabilize ring conformation .
6-Methyl-5-propyl-4(1H)-pyrimidinone 6-Me, 5-Pr 103980-68-3 Propyl group increases lipophilicity, potentially altering membrane permeability .
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one 5-Cl, 6-Me, 2-Ph 20551-31-9 Chlorine introduces electron-withdrawing effects, possibly enhancing reactivity .
6-Methyl-5-nitro-4-phenyl-1H-pyrimidin-2-one 6-Me, 5-NO₂, 4-Ph N/A Nitro group strongly electron-withdrawing; may reduce metabolic stability .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The phenyl and methyl groups in the target compound are electron-donating, contrasting with electron-withdrawing substituents like nitro (NO₂) or chloro (Cl) in analogues. These differences influence electronic density on the pyrimidine ring, affecting reactivity in nucleophilic or electrophilic reactions .
  • Hydrophobicity and Solubility : Longer alkyl chains (e.g., propyl in 103980-68-3) enhance lipophilicity compared to the phenyl group, which may improve membrane penetration but reduce aqueous solubility .

Heterocyclic and Functionalized Derivatives

Compound Name Substituents CAS Number Key Features
6-Methyl-2-(morpholin-4-yl)-5-pentylpyrimidin-4-one 6-Me, 2-morpholinyl, 5-pentyl 669717-44-6 Morpholine introduces polarity and hydrogen-bonding capacity; pentyl enhances hydrophobicity .
5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one 5-Ac, 6-Me, 4-Ph (dihydro) 25652-50-0 Dihydro structure reduces aromaticity, potentially increasing conformational flexibility .
5-Fluoro-6-methyl-1H-pyrimidin-4-one 5-F, 6-Me 2145-53-1 Fluorine improves metabolic stability and electronegativity, common in drug design .

Key Observations :

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